Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. It demonstrated high selectivity for the CB1R and effectively reduced body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism.
Relevance: Although MK-5596 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide possess different core structures, they share a key structural feature: both compounds contain a 5-methylisoxazole-3-carboxamide moiety. This common substructure suggests potential similarities in their binding interactions with target proteins and pharmacological profiles.
Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease. It exhibits a more rapid onset of action than omeprazole and greater potency than the marketed acid pump antagonist revaprazan.
Relevance: While structurally distinct from N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, PF-03716556 contains a chroman ring system, albeit with a different substitution pattern than the 4-hydroxychroman found in the target compound. This shared structural element may contribute to similar physicochemical properties and potential interactions with biological targets.
Compound Description: This compound belongs to a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives explored as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. It exhibited the highest affinity for 5-HT3 receptors (Ki = 0.019 nM) and long-lasting antagonistic activity in rats.
Relevance: Although structurally different from N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, both compounds are classified as carboxamides. They share a common structural motif featuring an aromatic ring system linked to a carboxamide group, potentially suggesting similarities in their hydrogen bonding capabilities and interactions with biological targets.
Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist, exhibiting high affinity for the receptor (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex in rats (ED50 = 0.089 micrograms/kg i.v.). [, ]
Relevance: This compound and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide belong to the same chemical class, both being carboxamides. This structural similarity suggests potential similarities in their hydrogen bonding properties and interactions with biological targets. [, ]
Compound Description: This compound is part of a series of N-[coumarin-6-yl]-3-methyl-5-(hydroxy/methyl/4-hydroxy-8-methylcoumarin-3-yl)pyrazoles synthesized and investigated for their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities.
Relevance: N-[coumarin-6-yl]-3-methyl-5-(4-hydroxy-8-methylcoumarin-3-yl)pyrazole and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide share a common pyrazole ring system within their structures. This suggests potential similarities in their physicochemical properties and potential interactions with biological targets.
Compound Description: KR-31372 is a potassium-channel opener with cardiovascular therapeutic activities. It has shown significant cardioprotective effects against ischemic/reperfusion injury in both rats and dogs. These cardioprotective effects are believed to be mediated through the activation of mitochondrial KATP channels.
Relevance: KR-31372 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide both incorporate a substituted benzopyran moiety in their structures. This shared feature suggests potential similarities in their pharmacological profiles and binding affinities towards relevant target proteins.
Compound Description: This compound is a potential potassium-channel opener with cardiovascular therapeutic activities. Its structure features specific substituents and stereochemistry, positioning the 2-dimethoxymethyl and 3-hydroxyl groups axially and the 4-acetamide group pseudo-equatorially.
Relevance: Similar to N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, this compound incorporates a substituted benzopyran core. This structural similarity suggests potential overlaps in their pharmacological profiles and interactions with relevant target proteins, particularly those involved in cardiovascular function.
Compound Description: Compound I is an anti-inflammatory agent, synthesized through a novel process starting from 3-amino-5-methylisoxazole. It is useful in treating inflammation. The synthesis involves a rearrangement of an intermediate, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide (IV) to provide 1-{[5-(4-hydroxy-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide (V), which undergoes methylation and a second rearrangement to yield the desired compound I.
Relevance: Compound I, like N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, features a 5-methylisoxazole-3-carboxamide moiety. This common substructure suggests potential similarities in their binding interactions with target proteins and their pharmacological profiles, particularly with regard to anti-inflammatory activity.
Compound Description: Compound 5 is a potent and reversible inhibitor of endothelial lipase (EL) (EL IC50 = 61 nM, ELHDL IC50 = 454 nM). It is selective against lipoprotein lipase (LPL) but not hepatic lipase (HL).
Relevance: Both compound 5 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide are classified as carboxamides. This structural similarity hints at potential commonalities in their hydrogen bonding properties and interactions with biological targets.
Compound Description: Compound 6a is a potent inhibitor of endothelial lipase (EL) (EL IC50 = 41 nM, ELHDL IC50 = 1760 nM). It is selective against lipoprotein lipase (LPL) but not hepatic lipase (HL). Compound 6a was identified through deck mining and served as a starting point for the optimization of EL inhibitors.
Relevance: Similar to N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, compound 6a is a carboxamide. This structural similarity suggests potential commonalities in their hydrogen bonding properties and interactions with biological targets.
Compound Description: Compound 7c is an optimized endothelial lipase (EL) inhibitor (EL IC50 = 148 nM, ELHDL IC50 = 218 nM) with improved pharmacokinetic properties compared to compound 6a. Despite achieving targeted plasma exposures based on enzyme activity and protein binding, 7c did not increase HDL-C levels in vivo, highlighting the need for more physiologically relevant in vitro assays.
Relevance: Compound 7c, like N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, belongs to the carboxamide class. This shared structural feature suggests potential similarities in their hydrogen bonding properties and interactions with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.